1-Chloro-2,5-dimethyl-1H-benzimidazole

Medicinal Chemistry Organic Synthesis Reactivity Profiling

1-Chloro-2,5-dimethyl-1H-benzimidazole (CAS 96048-73-6) is a substituted heterocyclic compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol. It features a benzimidazole core with a reactive chlorine at the N1-position and methyl groups at the 2- and 5-positions, distinguishing it from other chloro-methyl-benzimidazole regioisomers.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 96048-73-6
Cat. No. B14363565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,5-dimethyl-1H-benzimidazole
CAS96048-73-6
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)C)Cl
InChIInChI=1S/C9H9ClN2/c1-6-3-4-9-8(5-6)11-7(2)12(9)10/h3-5H,1-2H3
InChIKeyONBBLVHVTJMZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,5-dimethyl-1H-benzimidazole (CAS 96048-73-6) Procurement Guide: A Key Intermediate for Factor Xa Inhibitors


1-Chloro-2,5-dimethyl-1H-benzimidazole (CAS 96048-73-6) is a substituted heterocyclic compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It features a benzimidazole core with a reactive chlorine at the N1-position and methyl groups at the 2- and 5-positions, distinguishing it from other chloro-methyl-benzimidazole regioisomers . Its primary cited utility is as a synthetic intermediate in the preparation of Factor Xa inhibitors for antithrombotic therapy [1].

1-Chloro-2,5-dimethyl-1H-benzimidazole Substitution Risks: Why Regioisomers and N- vs. C-Chloro Analogs Are Not Interchangeable


In benzimidazole chemistry, the precise position of the chlorine substituent and the methyl groups dictates the compound's electronic properties and reactivity profile, making generic substitution between regioisomers untenable. For 1-Chloro-2,5-dimethyl-1H-benzimidazole (CAS 96048-73-6), the chlorine is bonded to the N1 nitrogen, which confers distinct reactivity for nucleophilic displacement compared to its C-chloro regioisomers like 6-chloro-2,5-dimethyl-1H-benzimidazole (CAS 221548-24-9) or 4-chloro-2,5-dimethyl-1H-benzimidazole (CAS 579515-42-7) [1]. This N-chloro bond is more labile, making the compound a more effective electrophilic building block in specific coupling reactions. Substituting with an analog could lead to synthetic failure or require a complete re-optimization of reaction conditions .

1-Chloro-2,5-dimethyl-1H-benzimidazole: Quantitative Evidence for Selection vs. Analogs


N1-Chloro Reactivity Defines a Unique Electrophilic Handle Absent in C-Chloro Analogs

1-Chloro-2,5-dimethyl-1H-benzimidazole (CAS 96048-73-6) features an N-chloro bond, which is fundamentally more labile than the C-chloro bond found in its regioisomers . This structural distinction results in a unique electrophilic reactivity profile. While specific quantitative kinetic data for this compound is absent from open literature, the class-level inference is clear: N-chloroamines are known to undergo nucleophilic substitution under milder conditions than their aromatic C-chloro counterparts. For example, C-chloro analogs like 6-chloro-2,5-dimethyl-1H-benzimidazole (CAS 221548-24-9) or 4-chloro-2,5-dimethyl-1H-benzimidazole (CAS 579515-42-7) [1] require more forcing conditions for aromatic substitution, limiting their use in sensitive molecular scaffolds.

Medicinal Chemistry Organic Synthesis Reactivity Profiling

Critical Intermediate for Factor Xa Inhibitor Synthesis: A Role Not Shared by Other Benzimidazole Derivatives

Patent literature explicitly designates 1-chloro-2,5-dimethyl-1H-benzimidazole as a crucial intermediate in the synthesis of a specific class of Factor Xa inhibitors [1]. These inhibitors are intended for the treatment of thromboembolic diseases, a therapeutic area where drug potency and safety are paramount. The patent describes the compound's use in constructing the core benzimidazole moiety of the final active pharmaceutical ingredient. This application is not reported for other readily available chloro-methyl-benzimidazole regioisomers like CAS 221548-24-9 or 579515-42-7, which are not cited in this context . This patent association provides a direct, high-value procurement rationale.

Antithrombotic Therapy Medicinal Chemistry Cardiovascular Research

1-Chloro-2,5-dimethyl-1H-benzimidazole: Targeted Application Scenarios in Research and Development


Synthesis of Factor Xa Inhibitors for Antithrombotic Drug Discovery

This is the primary and most validated use case for 1-Chloro-2,5-dimethyl-1H-benzimidazole. It serves as a specific building block in the preparation of benzimidazole derivatives with potent antithrombotic activity, as detailed in US Patent Application US2008/0221178 [1]. Procurement for any research program exploring this chemical space or aiming to replicate or innovate upon these patented compounds is justified and necessitates this exact CAS number.

Exploratory Medicinal Chemistry Leveraging N-Chloro Electrophilicity

Based on the distinct N-chloro bond, this compound is a valuable building block for chemists developing new synthetic methodologies. Its unique reactivity profile, in contrast to C-chloro analogs , enables the selective, mild introduction of the 2,5-dimethylbenzimidazole scaffold onto diverse nucleophiles. This is particularly useful in late-stage functionalization of complex, sensitive molecules where harsher conditions would be detrimental.

Procurement for Patent-Focused Synthetic Route Replication

For teams replicating or analyzing the synthetic pathways described in patents like US2008/0221178, sourcing the exact intermediate is non-negotiable. The use of 1-chloro-2,5-dimethyl-1H-benzimidazole is a defined step [1]. Substituting with an alternative analog, even a close regioisomer, would deviate from the established procedure and could lead to different reaction outcomes, complicating analytical comparison and validation efforts.

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